Hemodynamic Profile Comparison: Carperitide vs. Nicorandil
In a 48-hour continuous infusion study, carperitide demonstrated a significantly greater reduction in systolic blood pressure compared to nicorandil in patients with acute heart failure syndromes (AHFS) [1]. Conversely, nicorandil was superior in improving estimated cardiac output. These data highlight a differential hemodynamic signature, allowing for more targeted therapeutic application based on patient-specific hemodynamic goals.
| Evidence Dimension | Reduction in Systolic Blood Pressure at 48 Hours |
|---|---|
| Target Compound Data | 22.1 ± 20.0% |
| Comparator Or Baseline | Nicorandil: 5.3 ± 10.4% |
| Quantified Difference | P = 0.003 |
| Conditions | 38 consecutive AHFS patients; carperitide 0.0125-0.05 μg/kg/min vs. nicorandil 0.05-0.2 mg/kg/h continuous infusion for 48h. |
Why This Matters
This quantifies a significant difference in afterload reduction efficacy, directly informing the selection of a vasodilator for specific hemodynamic management goals.
- [1] Hattori, H., Minami, Y., Mizuno, M., Yumino, D., Hoshi, H., Arima, H., ... & Kawana, M. (2013). Differences in hemodynamic responses between intravenous carperitide and nicorandil in patients with acute heart failure syndromes. Heart and Vessels, 28(3), 345-351. View Source
